molecular formula C17H18N2O5 B5596593 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide

Katalognummer: B5596593
Molekulargewicht: 330.33 g/mol
InChI-Schlüssel: UNBBJINVMGRWRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide, also known as DPE-3NB, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. It belongs to the class of nitrobenzamides and has shown promising results in inhibiting the growth of cancer cells.

Wissenschaftliche Forschungsanwendungen

Electrophysiological Effects

  • Antiarrhythmic Properties : N-(3,4-dimethoxyphenyl)-N-[3[[2-(3,4-dimethoxyphenyl) ethyl] propyl]-4-nitrobenzamide hydrochloride (BRL-32872) has been studied for its effects on cardiac preparations. It shows promise as an antiarrhythmic agent due to its ability to prolong action potential duration without significantly changing the resting membrane potential or maximum rate of depolarization. It inhibits both the delayed rectifier potassium current and the L-type calcium current (Bril et al., 1995).

Antiulcer Activity

  • Synthesis and Evaluation of Derivatives : Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, have been synthesized and evaluated for their effectiveness in preventing gastric ulceration. One such derivative, DQ-2511, has shown potent antiulcer activities in both intraperitoneal and oral administration to rats (Hosokami et al., 1992).

Cardiovascular Research

  • Cardiovascular Properties of Anti-Ulcer Drugs : The cardiovascular activities of DQ-2511, an anti-ulcer drug, have been investigated in dogs and rats. The compound has been found to increase celiac and mesenteric arterial blood flow and cardiac contractility while having minimal effects on blood pressure and heart rate (Hirohashi et al., 1993).

Quality Control in Pharmaceutical Development

  • Anticonvulsant Potential and Quality Control : N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative, has demonstrated significant anticonvulsive activity and is proposed for further preclinical studies. Quality control techniques have been developed for this compound (Sych et al., 2018).

Antibacterial Activity

  • Nickel and Copper Complexes : Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide have been synthesized and shown to have greater antibacterial efficacy than the thiourea derivative ligands (Saeed et al., 2010).

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-15-7-6-12(10-16(15)24-2)8-9-18-17(20)13-4-3-5-14(11-13)19(21)22/h3-7,10-11H,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBBJINVMGRWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.